molecular formula C15H13ClO3 B6403039 3-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1262009-24-4

3-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6403039
CAS RN: 1262009-24-4
M. Wt: 276.71 g/mol
InChI Key: AQASSDNIGDPBPN-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% (also known as CMPMA) is a versatile compound with a wide range of applications in the field of chemistry. It is a white crystalline powder that can be used as a reagent in various types of reactions, as a starting material for the synthesis of other compounds, and as an intermediate in the production of pharmaceuticals. CMPMA is also used in research applications, such as in the study of structure-activity relationships and in the development of new drugs.

Mechanism of Action

The mechanism of action of CMPMA is not fully understood. It is believed that CMPMA acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed to interact with certain receptors, such as the vanilloid receptor (TRPV1) and the peroxisome proliferator-activated receptor (PPAR).
Biochemical and Physiological Effects
CMPMA has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have analgesic, antispasmodic, and anti-allergic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMPMA in lab experiments is that it is relatively easy to obtain and use. It is also relatively inexpensive, which makes it a cost-effective option for researchers. However, there are some limitations to using CMPMA in lab experiments. For example, it is not very stable and can degrade over time. Additionally, it can be toxic if handled improperly, so proper safety precautions must be taken when working with it.

Future Directions

There are a number of possible future directions for CMPMA research. For example, further research could be done to explore its potential therapeutic applications. Additionally, more research could be done to better understand its mechanism of action and to develop more efficient synthesis methods. Finally, further research could be done to explore its potential interactions with other compounds, such as proteins and other molecules.

Synthesis Methods

CMPMA can be synthesized by a variety of methods. The most common method is a reaction between 2-chloro-4-methylphenol and 2-methoxybenzoic acid, which yields CMPMA as the major product. Other methods include the use of catalysts, such as palladium, copper, and nickel, to improve the reaction rate and yield.

Scientific Research Applications

CMPMA is used in various scientific research applications, such as in the study of structure-activity relationships. It is also used in drug discovery and development, as it can be used to synthesize novel compounds that may have therapeutic potential. CMPMA has also been used in the synthesis of fluorescent probes for the detection of proteins and other molecules.

properties

IUPAC Name

3-(2-chloro-4-methylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-6-7-10(13(16)8-9)11-4-3-5-12(15(17)18)14(11)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQASSDNIGDPBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690243
Record name 2'-Chloro-2-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262009-24-4
Record name 2'-Chloro-2-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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